Bethanechol

Description

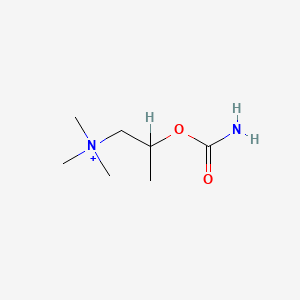

Structure

3D Structure

Properties

IUPAC Name |

2-carbamoyloxypropyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPCNDJBJXXRF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

590-63-6 (chloride) | |

| Record name | Bethanechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048398 | |

| Record name | Bethanechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.11e-01 g/L | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

674-38-4 | |

| Record name | Bethanechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bethanechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bethanechol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bethanechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETHANECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/004F72P8F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 - 221 °C (chloride salt) | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Agonist's Embrace: A Technical Guide to Bethanechol's Mechanism of Action on M3 Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction of bethanechol (B1168659) with the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). This compound, a synthetic choline (B1196258) ester, functions as a direct-acting parasympathomimetic agent with a degree of selectivity for muscarinic receptors over nicotinic receptors.[1][2] Its clinical significance, particularly in stimulating smooth muscle contraction in the urinary bladder and gastrointestinal tract, is primarily attributed to its agonistic activity at the M3 receptor subtype.[1][3] This document details the signaling pathways, quantitative pharmacological data, and key experimental protocols used to elucidate this crucial drug-receptor interaction.

Core Mechanism: Gq/11 Signaling Cascade

The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 family of heterotrimeric G proteins. The binding of this compound to the M3 receptor induces a conformational change, initiating a well-defined signaling cascade that culminates in a cellular response.

Upon activation by this compound, the M3 receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq/11-GTP subunit from the Gβγ dimer. The activated Gαq/11-GTP then stimulates the membrane-bound enzyme phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium concentration is a key event, leading to the activation of various calcium-dependent proteins and enzymes that mediate the final physiological effects, such as smooth muscle contraction. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC), which phosphorylates a variety of cellular proteins, further contributing to the cellular response.

Figure 1: this compound-M3 Receptor Signaling Pathway.

Quantitative Pharmacological Data

| Parameter | Receptor Subtype | Value (µM) | Assay System | Reference |

| EC50 | M1 | 35 | Functional Assay | |

| M3 | 14.5 | Functional Assay | ||

| M4 | 7 | Functional Assay | ||

| M5 | 32 | Functional Assay | ||

| IC50 | M2 (inhibition of isoprenaline-induced cAMP) | 127 | Functional Assay (guinea-pig small intestine) | |

| Agonist Activity | M3 (Inositol Phosphates Accumulation) | Partial Agonist | Functional Assay (murine fibrosarcoma cells) |

EC50 (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The characterization of this compound's action on M3 receptors relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competition)

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the M3 muscarinic receptor.

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Unlabeled this compound chloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing M3 receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled this compound.

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a predetermined time to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a direct downstream consequence of M3 receptor activation via the Gq/11-PLC pathway.

Materials:

-

Cells expressing the M3 muscarinic receptor.

-

[3H]-myo-inositol.

-

Cell culture medium (inositol-free for labeling).

-

Stimulation buffer (e.g., HEPES-buffered saline) containing LiCl (typically 10-20 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

This compound chloride.

-

Quenching solution (e.g., ice-cold 0.5 M trichloroacetic acid or perchloric acid).

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elution buffers of increasing formic acid or ammonium (B1175870) formate (B1220265) concentrations.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Plate cells and incubate them overnight in inositol-free medium supplemented with [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).

-

Stimulation: Add varying concentrations of this compound and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

-

Termination and Extraction: Terminate the stimulation by adding the quenching solution. Extract the soluble inositol phosphates.

-

Separation: Apply the extracts to anion-exchange columns. Wash the columns and then elute the different inositol phosphate species (IP1, IP2, IP3) using buffers with increasing salt concentrations.

-

Quantification: Add the eluted fractions to scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Intracellular Calcium Imaging

This assay directly visualizes and quantifies the this compound-induced increase in intracellular calcium concentration using fluorescent calcium indicators.

Materials:

-

Cells expressing the M3 muscarinic receptor grown on glass coverslips or in optical-quality multi-well plates.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127 (to aid in dye solubilization).

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).

-

This compound chloride.

-

Fluorescence microscope equipped with an excitation wavelength switcher, a sensitive camera, and appropriate filter sets.

Procedure:

-

Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in the physiological salt solution for 30-60 minutes at room temperature or 37°C. The AM ester group allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells to remove excess extracellular dye and incubate for a further period (e.g., 30 minutes) to allow intracellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.

-

Imaging: Mount the coverslip on the microscope stage or place the multi-well plate in the microscope's plate holder. Perfuse the cells with the physiological salt solution.

-

Baseline Measurement: Record the baseline fluorescence for a period before adding the agonist. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).

-

Stimulation: Add this compound to the perfusion solution at the desired concentration and continue recording the fluorescence changes.

-

Data Analysis: For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration. Plot the change in fluorescence ratio over time to visualize the calcium transient. The peak of this transient can be used to generate dose-response curves and determine the EC50.

Figure 2: Experimental Workflow for Characterizing this compound's Action on M3 Receptors.

Conclusion

This compound exerts its physiological effects primarily through the activation of M3 muscarinic receptors, triggering the Gq/11-PLC-IP3/DAG signaling cascade, which culminates in an increase in intracellular calcium and subsequent cellular responses. While quantitative data on its functional potency (EC50) are available, direct binding affinity (Ki) values for this compound at the M3 receptor remain to be definitively established in the literature. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel muscarinic agonists, which is essential for the development of more selective and effective therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Binding of the S(+)- and R(-)-enantiomers of this compound to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of Bethanechol: A Parasympathomimetic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bethanechol (B1168659) is a synthetic parasympathomimetic agent that selectively stimulates muscarinic receptors, leading to a variety of physiological effects, primarily on the urinary and gastrointestinal tracts.[1][2] Structurally similar to acetylcholine (B1216132), this compound is resistant to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its effects by acting as a direct agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It displays selectivity for muscarinic receptors over nicotinic receptors. The therapeutic effects of this compound are primarily mediated through the activation of M3 receptors, which are abundant in the smooth muscle of the bladder and gastrointestinal tract. Stimulation of these receptors leads to increased detrusor muscle tone, promoting bladder emptying, and enhanced gastrointestinal motility. While it interacts with all five muscarinic receptor subtypes (M1-M5), its clinical significance is most pronounced at the M3 receptor.

Signaling Pathways

The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

This compound Signaling Pathways

Pharmacodynamics

The primary pharmacodynamic effects of this compound are the contraction of smooth muscles in the urinary bladder and gastrointestinal tract. This leads to increased intravesical pressure and enhanced peristalsis.

Receptor Affinity and Selectivity

Quantitative data on the binding affinity of this compound to the five human muscarinic receptor subtypes is summarized below. It is important to note that affinity values can vary between different studies and experimental conditions.

| Receptor Subtype | Parameter | Value (µM) | Reference |

| M1 | pKi | 4 | |

| M2 | pKi | 4 | |

| M1 | EC50 | 35 | |

| M3 | EC50 | 14.5 | |

| M4 | EC50 | 7 | |

| M5 | EC50 | 32 |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by poor oral absorption and a relatively short duration of action. Due to its quaternary ammonium (B1175870) structure, it does not readily cross the blood-brain barrier.

| Parameter | Oral Administration | Subcutaneous Administration | Reference |

| Onset of Action | 30-90 minutes | 5-15 minutes | |

| Time to Peak Effect | 60-90 minutes | 15-30 minutes | |

| Duration of Action | ~1 hour (up to 6 hours with large doses) | Up to 2 hours | |

| Bioavailability | Poorly absorbed | Not applicable | |

| Metabolism | Unknown | Unknown | |

| Excretion | Unknown | Unknown |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Radioligand Binding Assay Workflow

Methodology:

-

Membrane Preparation: Cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Binding Reaction: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This protocol assesses the functional activity of this compound by measuring its ability to induce contraction in isolated smooth muscle tissue.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., from guinea pig ileum or bladder) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.

-

Measurement of Contraction: The contractile force generated by the smooth muscle is measured isometrically using a force transducer and recorded.

-

Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of this compound that produces 50% of the maximal response) and the maximum contractile response (Emax) are determined.

Clinical Applications and Adverse Effects

This compound is primarily indicated for the treatment of acute postoperative and postpartum nonobstructive urinary retention and for neurogenic atony of the bladder with retention.

Common adverse effects are a direct extension of its parasympathomimetic activity and include sweating, salivation, flushing, abdominal cramps, nausea, and urinary urgency.

Conclusion

This compound is a well-characterized parasympathomimetic agent with selective agonist activity at muscarinic receptors, particularly the M3 subtype. Its ability to stimulate smooth muscle contraction in the bladder and GI tract forms the basis of its therapeutic use in urinary retention. This guide provides a foundational understanding of its pharmacological properties, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing work.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Binding of the S(+)- and R(-)-enantiomers of this compound to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Bethanechol's selectivity for muscarinic vs. nicotinic receptors

An In-depth Technical Guide to Bethanechol's Receptor Selectivity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (B1168659) is a synthetic parasympathomimetic agent structurally related to acetylcholine (B1216132). It functions as a direct-acting cholinergic agonist with a pronounced selectivity for muscarinic acetylcholine receptors (mAChRs) over nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] This high degree of selectivity is pivotal to its therapeutic applications, primarily in the treatment of non-obstructive urinary retention and neurogenic bladder.[1] This document provides a comprehensive analysis of this compound's receptor binding and functional potency, details the experimental methodologies used for its characterization, and visualizes the associated molecular signaling pathways and experimental workflows.

Receptor Selectivity Profile of this compound

This compound's pharmacological action is characterized by its selective stimulation of the five muscarinic receptor subtypes (M1-M5) with little to no activity at nicotinic receptors. This selectivity minimizes the nicotinic effects often associated with non-selective cholinergic agonists, such as muscle tremors or ganglionic stimulation. The quaternary ammonium (B1175870) group in its structure also limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.

Functional Potency at Muscarinic Receptor Subtypes

This compound demonstrates functional agonism across muscarinic receptor subtypes, though its potency varies. The half-maximal effective concentration (EC50) is a common measure of a drug's potency in functional assays. While binding affinities (Ki) are also crucial, reported EC50 values provide a clear picture of its functional selectivity.

Table 1: Functional Potency (EC50) of this compound at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Coupling Protein | EC50 (µM) | Reference |

|---|---|---|---|

| M1 | Gq/11 | 35 | |

| M2 | Gi/o | 127* | |

| M3 | Gq/11 | 14.5 | |

| M4 | Gi/o | 7 | |

| M5 | Gq/11 | 32 |

*Note: The EC50 value for M2 was determined in guinea-pig small intestine smooth muscle via inhibition of isoprenaline-induced cyclic AMP production.

The data indicates that this compound has the highest potency for the M4 receptor subtype, followed by M3, M5, and M1. Its clinical effects on the bladder and gastrointestinal tract are primarily mediated through the M3 receptor, which leads to smooth muscle contraction.

Functional and Biased Agonism

Recent studies have highlighted that this compound can act as a biased agonist. For instance, in neonatal rat superior cervical ganglion neurons, this compound selectively activates the M2 receptor-mediated, membrane-delimited signaling pathway (PTX-sensitive) with low potency for stimulating the diffusible second messenger pathway. This functional selectivity allows it to be used as a tool to dissect specific G-protein signaling cascades in research settings.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein-coupled receptors (GPCRs) that mediate their effects through distinct intracellular signaling cascades depending on the G-protein to which they couple.

-

M1, M3, and M5 receptors primarily couple to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as opening potassium channels, leading to hyperpolarization.

Caption: Canonical G-protein signaling pathways for muscarinic receptors.

Experimental Protocols

Characterizing the selectivity of a compound like this compound involves distinct experimental approaches to determine its binding affinity and functional potency at various receptor subtypes.

Protocol: Competitive Radioligand Binding Assay (Ki Determination)

This assay measures the affinity of a test compound (this compound) for a receptor by quantifying its ability to displace a radiolabeled ligand with known affinity.

1. Membrane Preparation:

-

Culture cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (e.g., M1).

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 0.5-1.0 mg/mL, determined by a protein assay like BCA or Bradford.

2. Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) near its Kd value, and the membrane preparation.

-

Non-specific Binding (NSB): Add a high concentration of a non-labeled, potent antagonist (e.g., 1 µM atropine), the radioligand, and the membrane preparation.

-

Competition Binding: Add serial dilutions of the test compound (this compound), the radioligand, and the membrane preparation.

3. Incubation & Filtration:

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Scintillation Counting & Data Analysis:

-

Place the dried filters into scintillation vials with scintillation fluid.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding (Total Binding - NSB).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (concentration of this compound that displaces 50% of the radioligand) using non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: Functional Assay - [³⁵S]GTPγS Binding (EC50 Determination)

This assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

1. Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol (Section 3.1).

2. Assay Setup (96-well plate format):

-

Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and NaCl.

-

On a 96-well plate, add serial dilutions of the agonist (this compound).

-

Add the cell membrane preparation to each well.

-

Initiate the reaction by adding a solution containing [³⁵S]GTPγS.

-

Basal binding: Wells containing no agonist.

-

Non-specific binding: Wells containing excess unlabeled GTPγS.

3. Incubation & Filtration:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer.

4. Scintillation Counting & Data Analysis:

-

Dry the filters and measure radioactivity using a scintillation counter.

-

Subtract non-specific binding from all other readings.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).

Caption: Experimental workflow for a [³⁵S]GTPγS functional binding assay.

Summary of this compound's Selectivity

The defining characteristic of this compound is its high fidelity for muscarinic receptors to the exclusion of nicotinic receptors. This selective action is the cornerstone of its clinical utility.

Caption: Logical diagram of this compound's receptor selectivity.

Conclusion

This compound is a potent and selective muscarinic receptor agonist. Quantitative data from functional assays confirm its activity across all five muscarinic subtypes, with a preference for M4 and M3 receptors. Its negligible interaction with nicotinic receptors is a key feature that defines its therapeutic profile, allowing for targeted stimulation of the parasympathetic nervous system while avoiding unwanted nicotinic side effects. The detailed experimental protocols provided herein represent the standard methodologies for characterizing such receptor selectivity, which is a critical step in modern drug discovery and development. For researchers, this compound remains a valuable pharmacological tool for the selective investigation of muscarinic receptor function and signaling.

References

Bethanechol's Role in Stimulating Salivary Gland Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanechol (B1168659), a parasympathomimetic choline (B1196258) carbamate, acts as a selective muscarinic receptor agonist with a well-documented role in stimulating salivary gland secretion. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and clinical efficacy of this compound in the context of salivary gland function. Quantitative data from key clinical trials are summarized, and detailed experimental protocols are provided for researchers. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to facilitate a comprehensive understanding of this compound's sialogogic properties.

Introduction

Saliva is essential for maintaining oral health, facilitating speech, and initiating digestion. Its secretion is primarily regulated by the autonomic nervous system, with parasympathetic stimulation being the most potent driver of salivary flow. This compound, a synthetic ester of β-methylcholine, mimics the action of acetylcholine (B1216132) on muscarinic receptors, making it a valuable therapeutic agent for conditions characterized by salivary gland hypofunction, such as xerostomia (dry mouth), often induced by radiation therapy or certain medications.[1][2] This document serves as a technical resource, elucidating the core scientific principles underlying the use of this compound to enhance salivary secretion.

Mechanism of Action and Signaling Pathways

This compound exerts its sialogogic effects by directly stimulating muscarinic acetylcholine receptors (mAChRs) on the basolateral membrane of salivary acinar cells.[3] While both M1 and M3 receptor subtypes are present in salivary glands, the M3 receptor is considered the primary mediator of fluid secretion.[4] Activation of the M3 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade.

Upon this compound binding, the Gq alpha subunit of the associated G-protein activates phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This initial spike in intracellular calcium is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels in the plasma membrane. The elevated intracellular Ca2+ concentration is the critical trigger for the downstream events leading to saliva secretion, including the opening of apical chloride (Cl-) and basolateral potassium (K+) channels. This ion movement creates an osmotic gradient that drives water transport into the acinar lumen, primarily through aquaporin-5 (AQP5) water channels, resulting in the secretion of primary saliva.

Quantitative Data on this compound's Efficacy

Multiple clinical trials have investigated the efficacy of this compound in treating xerostomia, particularly in patients who have undergone radiation therapy for head and neck cancer. The following tables summarize the quantitative findings from key studies.

Table 1: Effect of this compound on Unstimulated Salivary Flow Rate (USFR)

| Study | Patient Population | This compound Dosage | Baseline USFR (ml/min) | Post-treatment USFR (ml/min) | P-value |

| Epstein et al. (1994) | Post-radiation xerostomia | 25 mg, three times daily | 0.04 ± 0.05 | 0.10 ± 0.12 | 0.003 |

| Gorsky et al. (2004) | Post-radiation xerostomia | 25 mg, three times daily | 0.05 ± 0.06 | 0.08 ± 0.10 | <0.05 |

| Jham et al. (2007) | During radiation therapy | 25 mg, twice daily | 0.33 ± 0.29 | 0.24 ± 0.22 (vs. 0.08 ± 0.08 in placebo) | 0.03 |

Table 2: Effect of this compound on Stimulated Salivary Flow Rate (SSFR)

| Study | Patient Population | This compound Dosage | Baseline SSFR (ml/min) | Post-treatment SSFR (ml/min) | P-value |

| Epstein et al. (1994) | Post-radiation xerostomia | 25 mg, three times daily | 0.12 ± 0.12 | 0.26 ± 0.25 | 0.001 |

| Gorsky et al. (2004) | Post-radiation xerostomia | 25 mg, three times daily | 0.21 ± 0.24 | 0.27 ± 0.31 | NS |

| Jham et al. (2007) | During radiation therapy | 25 mg, twice daily | 0.69 ± 0.44 | 0.45 ± 0.42 (vs. 0.22 ± 0.23 in placebo) | NS |

NS: Not Significant

Table 3: Effect of this compound on Saliva Composition

| Study | Parameter | This compound Dosage | Baseline Value | Post-treatment Value | P-value |

| Kavitha et al. (2015) | pH | 25 mg, three times daily | 5.5 ± 0.2 | 5.7 ± 0.2 | <0.001 |

| Kavitha et al. (2015) | Amylase (U/ml) | 25 mg, three times daily | 180.5 ± 45.2 | 245.8 ± 55.7 | <0.001 |

| Cotomacio et al. (2017) | Total Protein (mg/dl) | 50 mg/day | 150.3 ± 60.1 | 120.7 ± 50.3 | <0.05 |

Experimental Protocols

Protocol for Collection of Whole Stimulated Saliva

This protocol is a standardized method for collecting whole stimulated saliva to assess salivary gland function in a clinical research setting.

Materials:

-

Sterile, pre-weighed 50 ml polypropylene (B1209903) collection tubes

-

Ice bucket

-

Standardized salivary stimulant (e.g., paraffin wax, sugar-free chewing gum)

-

Stopwatch

-

Analytical balance

Procedure:

-

Patient Preparation: Instruct the patient to refrain from eating, drinking, smoking, and oral hygiene procedures for at least one hour before saliva collection.

-

Initial Rinse: Have the patient rinse their mouth with deionized water.

-

Clearing the Mouth: Ask the patient to swallow to clear any remaining saliva.

-

Stimulation: Provide the patient with a standardized stimulant and instruct them to chew at a constant rate.

-

Collection: The patient should expectorate all saliva produced into the pre-weighed, chilled collection tube for a predetermined period, typically 5 minutes. The collection should be continuous, and the patient should avoid swallowing.

-

Volume Measurement: Immediately after collection, cap the tube and determine the weight of the collected saliva using an analytical balance. The volume in milliliters is considered equal to the weight in grams, assuming the specific gravity of saliva is 1.0.

-

Flow Rate Calculation: Divide the volume of saliva (in ml) by the collection time (in minutes) to obtain the stimulated salivary flow rate (ml/min).

-

Storage: For subsequent biochemical analysis, samples should be immediately placed on ice and then stored at -80°C.

Representative Clinical Trial Design for this compound Efficacy

This section outlines a typical randomized, double-blind, placebo-controlled clinical trial design to evaluate the efficacy of this compound for radiation-induced xerostomia.

Study Population: Patients with head and neck cancer scheduled to receive radiation therapy.

Inclusion Criteria:

-

Age 18 years or older.

-

Histologically confirmed head and neck cancer.

-

Planned curative-intent radiation therapy with significant salivary gland irradiation.

-

Adequate organ function.

Exclusion Criteria:

-

Pre-existing salivary gland dysfunction.

-

Contraindications to this compound (e.g., asthma, peptic ulcer disease).

-

Use of other sialogogic agents.

Intervention:

-

Treatment Group: Oral this compound (e.g., 25 mg three times daily) initiated at the start of radiation therapy and continued for a specified duration.

-

Control Group: Matching placebo administered on the same schedule.

Assessments:

-

Salivary Flow Rates: Unstimulated and stimulated whole saliva collection at baseline, weekly during radiation therapy, and at specified follow-up time points (e.g., 1, 3, 6, and 12 months post-treatment).

-

Saliva Composition Analysis: Measurement of pH, amylase, total protein, and electrolytes at each collection point.

-

Subjective Measures: Patient-reported outcomes using validated questionnaires for xerostomia (e.g., Xerostomia Questionnaire, Visual Analogue Scale for dry mouth).

-

Safety Monitoring: Assessment of adverse events at each study visit.

Statistical Analysis:

-

The primary endpoint is typically the change in stimulated salivary flow rate from baseline to a pre-defined post-treatment time point.

-

Secondary endpoints include changes in unstimulated salivary flow rate, saliva composition, and subjective xerostomia scores.

-

Appropriate statistical tests (e.g., t-tests, ANOVA, mixed-effects models) are used to compare the treatment and placebo groups.

Conclusion

This compound is a potent sialogogue that effectively stimulates salivary secretion through the activation of muscarinic M3 receptors on salivary acinar cells. The downstream signaling cascade, involving PLC, IP3, and intracellular calcium mobilization, is well-characterized. Clinical data consistently demonstrate that this compound can significantly increase both resting and stimulated salivary flow rates and favorably alter saliva composition in patients with xerostomia. The provided experimental protocols offer a standardized approach for future research in this area. For researchers and drug development professionals, a thorough understanding of this compound's mechanism of action and clinical efficacy is crucial for the development of novel therapies for salivary gland hypofunction.

References

- 1. Ca2+ Signaling and Regulation of Fluid Secretion in Salivary Gland Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A clinical trial of this compound in patients with xerostomia after radiation therapy. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study on Evaluation of efficacy of this compound in the management of chemoradiation-induced xerostomia in oral cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Pathways Activated by Bethanechol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core cellular pathways activated by the binding of Bethanechol to muscarinic acetylcholine (B1216132) receptors. This compound, a synthetic choline (B1196258) ester, functions as a direct-acting parasympathomimetic agent with selective agonist activity at muscarinic receptors.[1] Its charged quaternary amine structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects.[2] Understanding the downstream signaling cascades initiated by this compound is crucial for research into its therapeutic applications and for the development of novel muscarinic receptor-targeted drugs.

This compound's mechanism of action is centered on its ability to mimic acetylcholine, binding to and activating muscarinic receptors located on the surface of various cells.[3] This activation triggers a cascade of intracellular events mediated by G proteins, leading to physiological responses such as increased smooth muscle contraction in the bladder and gastrointestinal tract.[2][4] This guide will detail the primary signaling pathways, present quantitative data on receptor activation, and provide an overview of key experimental protocols used to study these cellular responses.

Core Signaling Pathways Activated by this compound

This compound is a non-selective agonist at all five muscarinic receptor subtypes (M1-M5), although it exhibits some preference for M2 and M3 receptors. These receptors are G protein-coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses. The primary signaling pathways activated by this compound are the Gq/11 pathway, predominantly coupled to M1, M3, and M5 receptors, and the Gi/o pathway, primarily linked to M2 and M4 receptors.

The Gq/11 Pathway: Phospholipase C Activation and Calcium Mobilization

Upon binding of this compound to M1, M3, or M5 muscarinic receptors, the associated heterotrimeric Gq/11 protein is activated. The Gαq/11 subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a key event in many cellular responses, including smooth muscle contraction and glandular secretion.

-

DAG-Mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of cellular proteins, leading to a diverse range of physiological effects.

Caption: Gq/11 signaling pathway activated by this compound.

The Gi/o Pathway: Adenylyl Cyclase Inhibition

Activation of M2 and M4 muscarinic receptors by this compound leads to the engagement of the Gi/o signaling pathway. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).

Additionally, the Gβγ subunits released from the activated Gi/o protein can directly modulate the activity of ion channels, most notably G protein-coupled inwardly-rectifying potassium (GIRK) channels. Activation of GIRK channels causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability. This is a key mechanism for the negative chronotropic and inotropic effects of muscarinic agonists on the heart. Some studies suggest that this compound can be a useful tool for selectively activating the M2 receptor-mediated membrane-delimited pathway.

Caption: Gi/o signaling pathway activated by this compound.

Quantitative Data on this compound Activity

The following tables summarize key quantitative parameters of this compound's interaction with muscarinic receptors and its downstream effects.

Table 1: this compound Potency (EC50) at Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (μM) | Reference |

| M1 | 35 | |

| M3 | 14.5 | |

| M4 | 7 | |

| M5 | 32 |

Table 2: this compound Binding Affinity (Ki) at Muscarinic Receptors

| Enantiomer | Tissue | Ki (μM) | Reference |

| S(+)-Bethanechol | Jejunum, Nasal Mucosa, Atria, Ventricles | Ki values indicate higher affinity than R(-)-enantiomer | |

| R(-)-Bethanechol | Jejunum, Nasal Mucosa, Atria, Ventricles | Ki values indicate lower affinity than S(+)-enantiomer |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the cellular pathways activated by this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a ligand for a receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is competed with unlabeled this compound at various concentrations. The amount of radioligand bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Brief Protocol:

-

Membrane Preparation: Cells or tissues expressing the muscarinic receptor of interest are homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated to determine the IC50 and subsequently the Ki value.

Inositol Phosphate (IP) Accumulation Assays

These assays measure the activation of the Gq/11 pathway by quantifying the accumulation of inositol phosphates, primarily IP1, a stable metabolite of IP3.

Principle: Cells expressing the muscarinic receptor are pre-incubated with a labeling agent (e.g., [3H]-myo-inositol) to incorporate it into membrane phosphoinositides. Upon stimulation with this compound, PLC is activated, leading to the production of radiolabeled inositol phosphates. Lithium chloride (LiCl) is often included to inhibit the degradation of inositol monophosphates, allowing them to accumulate. The accumulated radiolabeled inositol phosphates are then separated and quantified.

Brief Protocol:

-

Cell Labeling: Cells are incubated overnight with [3H]-myo-inositol.

-

Pre-incubation: Cells are washed and pre-incubated with a buffer containing LiCl.

-

Stimulation: this compound is added at various concentrations, and the cells are incubated for a defined period.

-

Extraction: The reaction is terminated, and soluble inositol phosphates are extracted.

-

Separation and Quantification: Inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

Caption: Workflow for an Inositol Phosphate (IP) Accumulation Assay.

Calcium Mobilization Assays

These assays directly measure the increase in intracellular calcium concentration following Gq/11 pathway activation.

Principle: Cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in their fluorescent properties upon binding to Ca2+. The change in fluorescence intensity is monitored over time after the addition of this compound.

Brief Protocol:

-

Cell Plating: Cells are plated in a multi-well plate.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader or microscope.

-

Stimulation: this compound is added to the wells.

-

Detection: The change in fluorescence intensity is recorded over time to generate a kinetic profile of the calcium response.

-

Data Analysis: The magnitude of the calcium response (e.g., peak fluorescence) is quantified to determine the potency (EC50) and efficacy (Emax) of this compound.

GTPγS Binding Assays

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist like this compound, GDP is exchanged for GTP. The use of the non-hydrolyzable [35S]GTPγS results in its stable binding to the Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G protein activation. This assay is particularly useful for studying Gi/o-coupled receptors.

Brief Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of this compound.

-

Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration.

-

Detection: The radioactivity on the filters is measured by scintillation counting.

-

Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of this compound to determine its potency and efficacy in activating G proteins.

Conclusion

This compound activates a complex network of cellular signaling pathways through its interaction with muscarinic acetylcholine receptors. The primary cascades involve the Gq/11 pathway, leading to phospholipase C activation and calcium mobilization, and the Gi/o pathway, resulting in the inhibition of adenylyl cyclase. A thorough understanding of these pathways, supported by quantitative data from robust experimental protocols, is essential for advancing our knowledge of muscarinic receptor pharmacology and for the development of targeted therapeutics for a range of clinical conditions.

References

An In-depth Technical Guide to the Parasympathomimetic Activity of Bethanechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol (B1168659) is a synthetic choline (B1196258) ester that functions as a direct-acting parasympathomimetic agent.[1] Structurally similar to the endogenous neurotransmitter acetylcholine (B1216132) (ACh), this compound selectively stimulates muscarinic receptors, eliciting a range of physiological responses characteristic of parasympathetic nervous system activation. A key feature of this compound is its resistance to hydrolysis by acetylcholinesterase, the enzyme responsible for the rapid degradation of ACh. This property confers a longer duration of action, making it a valuable therapeutic agent in specific clinical contexts. This guide provides a comprehensive technical overview of the parasympathomimetic activity of this compound, focusing on its receptor binding profile, mechanism of action, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Analysis of this compound's Muscarinic Receptor Activity

The parasympathomimetic effects of this compound are mediated through its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for these receptor subtypes. It is important to note that the data are compiled from various sources and experimental conditions, which may influence the absolute values.

| Receptor Subtype | Binding Affinity (Ki) | Source |

| M1 | pKi = 4 | IUPHAR/BPS Guide to PHARMACOLOGY |

| M2 | pKi = 4 | IUPHAR/BPS Guide to PHARMACOLOGY |

| M3 | Not Available | - |

| M4 | Not Available | - |

| M5 | Not Available | - |

Table 1: this compound Binding Affinity for Human Muscarinic Receptors. pKi is the negative logarithm of the inhibitory constant (Ki).

| Receptor Subtype | Functional Potency (EC50) in µM | Source |

| M1 | 35 | Abcam |

| M2 | M2 agonist activity in vitro | Abcam |

| M3 | 14.5 | Abcam |

| M4 | 7 | Abcam |

| M5 | 32 | Abcam |

Table 2: this compound Functional Potency at Human Muscarinic Receptors. EC50 is the concentration of an agonist that gives half of the maximal response.

| Tissue/Receptor | Parameter | Value | Source |

| Guinea Pig Ileum (M3) | pEC50 | 6.37 | ChEMBL |

| Guinea Pig Ileum (M3) | Kd (nM) | 12589.25 | ChEMBL |

| Guinea Pig Left Atrium (M2) | pEC50 | 5.85 | ChEMBL |

Table 3: this compound Activity in Guinea Pig Tissues.

Signaling Pathways of this compound

This compound, as a muscarinic agonist, activates intracellular signaling cascades upon binding to its target receptors. The primary signaling pathway for the clinically significant M3 receptor involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates various calcium-dependent processes, including smooth muscle contraction. DAG activates protein kinase C (PKC), which phosphorylates a variety of cellular proteins, further contributing to the physiological response.

Caption: this compound-induced M3 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO or HEK293 cells).

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

A fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

Increasing concentrations of unlabeled this compound (the competitor).

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

-

For determining non-specific binding, a high concentration of a non-labeled muscarinic antagonist (e.g., atropine) is used instead of this compound.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Organ Bath Assay for Smooth Muscle Contraction

This protocol describes the use of an in vitro organ bath to assess the contractile effect of this compound on an isolated smooth muscle preparation, such as a strip of guinea pig ileum or bladder detrusor muscle.

Caption: Workflow for an in vitro organ bath experiment.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the ileum or bladder.

-

Place the tissue in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

-

Carefully remove a segment of the ileum or a strip of the detrusor muscle and cut it to an appropriate size (e.g., 2 cm in length).

-

-

Organ Bath Setup:

-

Mount the tissue strip in a glass organ bath chamber filled with the aerated physiological salt solution at 37°C.

-

Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

-

Apply an optimal resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for a period of time (e.g., 60 minutes), with regular washing of the tissue with fresh solution.

-

-

Viability Test:

-

After equilibration, test the viability and contractility of the tissue by adding a high concentration of potassium chloride (KCl) (e.g., 80 mM) to the bath. This will induce a depolarization-mediated contraction.

-

Wash the tissue to remove the KCl and allow it to return to its baseline tension.

-

-

Experimental Procedure:

-

Once the tissue is stable, begin the experiment by adding this compound to the organ bath in a cumulative manner, starting with a low concentration and increasing it in a stepwise fashion (e.g., half-log increments).

-

Allow the tissue to reach a stable contractile response at each concentration before adding the next.

-

Record the contractile force generated by the tissue using a data acquisition system.

-

-

Data Analysis:

-

Measure the peak contractile response at each this compound concentration.

-

Normalize the responses to the maximum contraction induced by KCl or the maximum response to this compound.

-

Plot the normalized response as a function of the logarithm of the this compound concentration to generate a concentration-response curve.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.

-

Conclusion

This compound is a valuable pharmacological tool and therapeutic agent due to its selective agonism at muscarinic acetylcholine receptors and its prolonged duration of action. The in-depth characterization of its parasympathomimetic activity relies on a combination of quantitative binding and functional assays. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced interactions of this compound and other muscarinic agents with their receptors, contributing to a deeper understanding of parasympathetic pharmacology and the development of novel therapeutics. The provided quantitative data and signaling pathway diagrams offer a clear and concise summary of the current understanding of this compound's core activities.

References

A Technical Guide to Preliminary Studies on Bethanechol for Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research into novel therapeutic applications of Bethanechol (B1168659), a direct-acting parasympathomimetic agent. Traditionally used for urinary retention, recent studies have explored its potential in treating conditions such as xerostomia (dry mouth), gastroparesis, and Alzheimer's disease. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and workflows to support further research and development in this area.

Novel Therapeutic Application: Xerostomia (Dry Mouth)

This compound, a muscarinic receptor agonist, has been investigated for its sialogogic effects to alleviate dry mouth, a condition common in patients with Sjögren's syndrome or those who have undergone radiation therapy for head and neck cancers. By stimulating muscarinic receptors in the salivary glands, this compound can increase saliva production.

| Study Focus | Patient Population | This compound Dosage | Key Findings | Reference |

| Efficacy in Xerostomic Denture Wearers | 60 complete denture wearers | Not specified | Both this compound and Pilocarpine (B147212) were effective in increasing salivary secretions. | [1] |

| Management of Chemoradiation-Induced Xerostomia | 50 oral cancer patients post-chemoradiation | 25 mg three times daily | 80% of patients in the this compound group showed subjective improvement in oral dryness; significant increase in whole resting and stimulated saliva volumes. | [2] |

| Comparison with Pilocarpine in Post-Radiation Hyposalivation | 42 xerostomic patients post-radiation therapy | Not specified (crossover study) | Statistically significant improvement in subjective report of saliva production/mouth wetness for both medications. | [3] |

| Meta-Analysis of Radiation-Induced Xerostomia | 170 patients from three studies | Varied | Associated with increases in whole stimulating saliva (WSS) and whole resting saliva (WRS) after radiotherapy. | [4] |

| Topical Application for Xerostomia | N/A (Patent) | 10 microlitres instilled in the mouth | Increased total saliva production by 72% above vehicle effect (p < 0.01). | [5] |

Protocol 1: Evaluation of this compound in Chemoradiation-Induced Xerostomia

-

Study Design: A prospective, randomized controlled clinical trial.

-

Participants: 50 patients aged 30-65 years with xerostomia following chemoradiation therapy for oral squamous cell carcinoma.

-

Intervention: The experimental group (n=30) received 25 mg of this compound three times a day for three weeks. The control group (n=20) received a placebo.

-

Data Collection:

-

Subjective Assessment: Patients' subjective improvement in oral dryness was recorded.

-

Saliva Collection: Whole resting saliva (WRS) and whole stimulated saliva (WSS) were collected. For WRS, patients were asked to spit into a pre-weighed sterile container for 5 minutes. For WSS, patients chewed on a standard-sized unflavored paraffin (B1166041) wax block for 5 minutes and collected the saliva.

-

Saliva Analysis: The volume, pH, and amylase levels of the collected saliva were measured.

-

-

Outcome Measures: The primary outcomes were the change in subjective symptoms of xerostomia and the change in WRS and WSS volumes. Secondary outcomes included changes in salivary pH and amylase levels.

Caption: Workflow for a randomized controlled trial of this compound in xerostomia.

Novel Therapeutic Application: Gastroparesis

Gastroparesis is a disorder characterized by delayed gastric emptying in the absence of mechanical obstruction. This compound's ability to stimulate gastrointestinal smooth muscle has led to its investigation as a potential prokinetic agent to improve gastric motility.

| Study Focus | Patient Population | This compound Dosage | Key Findings | Reference |

| Gastric Motor Abnormalities | Patients with diabetic and postvagotomy gastroparesis | Not specified | Significantly increased gastric motor activity, often triggering an intense burst of motor activity similar to phase III of the interdigestive motor cycle. | |

| Comparison with Metoclopramide in GERD | 13 reflux patients with delayed gastric emptying | 0.07 mg/kg subcutaneously | Did not increase gastric emptying, whereas Metoclopramide did. | |

| Effect on Gastric Emptying in Infants | 10 infants with upper gastrointestinal motor disorders | 0.075 mg/kg subcutaneously | Did not significantly increase the fractional rate of gastric emptying. |

Protocol 2: Manometric Study of Gastric Motor Activity

-

Study Design: A comparative study using manometric techniques.

-

Participants: Patients with severe gastroparesis, asymptomatic diabetic patients, asymptomatic postsurgical patients, and healthy controls.

-

Procedure:

-

Catheter Placement: A multilumen manometry catheter with recording orifices was passed through the nose into the stomach and proximal small intestine.

-

Fasting State Recording: Gastric and intestinal motor activity was recorded in the fasting state to observe the interdigestive motor cycles.

-

Drug Administration: this compound was administered to patients with gastroparesis.

-

Post-Administration Recording: Motor activity was recorded after drug administration to assess the response.

-

-

Outcome Measures: The primary outcome was the change in gastric motor activity, specifically the frequency and amplitude of contractions and the presence of phase III-like activity.

Novel Therapeutic Application: Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease suggests that a deficiency in the neurotransmitter acetylcholine (B1216132) contributes to cognitive decline. As a cholinergic agonist, this compound was studied for its potential to mitigate these symptoms, although with limited success.

| Study Focus | Patient Population | This compound Dosage | Key Findings | Reference |

| Double-Blind and Escalating-Dose Trials | 10 patients with biopsy-proven Alzheimer's disease | Low-dose (0.35 mg/d) and escalating-dose (to 1.75 mg/d) intraventricularly | Low doses were ineffective, moderately increased doses had a palliative effect on mood and behavior, and the highest dose was detrimental. Did not ameliorate dementia. | |

| Collaborative Double-Blind Study | 49 patients with biopsy-documented Alzheimer's disease | Intraventricular infusion | Statistical improvement in Mini-Mental State scores, but not sufficient to justify further treatment. | |

| Pilot Open-Label Study | 5 male patients | Variable intraventricular doses | Three patients showed symptomatic improvement and on memory tests over a restricted dose range. | |

| Effect on Reaction Time | 8 patients with senile dementia of the Alzheimer type | Subcutaneous injection | Significant shortening of reaction time 15 minutes after injection. |

Protocol 3: Intraventricular this compound Infusion Trial

-

Study Design: A 24-week, double-blind, crossover trial followed by an open escalating-dose trial.

-

Participants: 10 patients with biopsy-proven Alzheimer's disease.

-

Intervention:

-

Double-Blind Phase: Patients received a low-dose (0.35 mg/day) intraventricular infusion of this compound and a saline placebo in a randomized crossover design for 24 weeks.

-

Open-Label Phase: Eight of the ten patients participated in an open escalating-dose trial, with doses increasing up to 1.75 mg/day.

-

-

Data Collection: Patients' drug responses were assessed through neuropsychological examinations and informant measures of activities of daily living, mood disturbance, and abnormal behavior.

-

Outcome Measures: The primary outcomes were changes in cognitive function, daily living activities, mood, and behavior.

Core Mechanism: Muscarinic Receptor Signaling

This compound exerts its therapeutic effects by acting as a direct agonist of muscarinic acetylcholine receptors (mAChRs). It is selective for muscarinic receptors with little to no effect on nicotinic receptors. Its primary action is on M2 and M3 receptors, which are G-protein coupled receptors.

-

M3 Receptor Activation: Predominantly found in smooth muscle (like the bladder and GI tract) and exocrine glands (like salivary glands), the M3 receptor is coupled to a Gq protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, leading to smooth muscle contraction and glandular secretion.

-

M2 Receptor Activation: Primarily located in the heart and on presynaptic nerve terminals, the M2 receptor is coupled to a Gi protein. Its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. In the heart, this results in a decreased heart rate. In smooth muscle, M2 receptor activation can counteract relaxation.

Caption: this compound's mechanism of action via M2 and M3 muscarinic receptors.

References

- 1. Evaluation of Efficacy of Pilocarpine and this compound in Xerostomic Denture Wearers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study on Evaluation of efficacy of this compound in the management of chemoradiation-induced xerostomia in oral cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The efficacy of pilocarpine and this compound upon saliva production in cancer patients with hyposalivation following radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]